Cas no 127-07-1 (Hydroxyurea)

Hydroxyurea Chemical and Physical Properties
Names and Identifiers
-
- 1-Hydroxyurea
- biosupressin
- carbamohydroxamicacid
- carbamohydroxyamicacid
- Carbamoylhydroxylamine
- carbamoyloxime
- carbamylhydroxamate
- hidrix
- Hydroxyurea
- HYDROXYCARBAMIDE
- 1-hydroxyure
- amino-hydroxamic acid
- Droxia
- Hydrea
- HYDROXYCARBAMIDE (HYDROXYUREA)
- HYDROXYCARBAMIDE, BP STANDARD
- HYDROXYHARNSTOFF
- HYDROXYHARNSTOFF(HYDROXYUREA)
- hydroxyl urea
- hydroxyure
- HYDROXYUREA (HYDROXYCARBAMIDE)
- Litalir
- N-HYDROXYUREA
- Onco-carbide
- Oxyurea
- NHY
- hydura
- sq1089
- Oxyure
- Siklos
- hydreia
- Lotus Seed Extract
- hu
- Carbamoyl oxime
- Hydroxycarbamine
- Carbamohydroximic acid
- Carbamohydroxamic acid
- Carbamyl hydroxamate
- Urea, hydroxy-
- Hydurea
- N-Carbamoylhydroxylamine
- Hydroxicarbamidum
- Hydroxylurea
- Litaler
- Idrossicarbamide [DCIT]
- Hidroxicarbamida
- Hydroxycarbamidum
- Carbamohydroxyamic acid
- N-Hydroxymocovina
- Hydroxylamine, N-carbamoyl-
- n-hydroxy-urea
- Hydroxyurea, United States Pharmacopeia (USP) Reference Standard
- 8029-68-3
- DRG-0253
- Bio1_000940
- Q212272
- LP00596
- HMS2091L17
- MLS001332381
- GTPL6822
- MLS001332382
- BRN 1741548
- s1896
- NCGC00015520-04
- NSC-32065
- Droxia (TN)
- HYDROXYCARBAMIDE [JAN]
- NCI60_002773
- FT-0627175
- Hydroxycarbamid
- HSDB 6887
- HYDROXYCARBAMIDE [MART.]
- AB00052018_12
- STR02555
- Tox21_300319
- NCGC00015520-10
- UNII-X6Q56QN5QC
- NSC757072
- 4-03-00-00170 (Beilstein Handbook Reference)
- FT-0670210
- Droxia (TM)
- Hydrea (Bristol Meyers)
- NCGC00015520-08
- HMS1920F09
- NSC 32065
- SMR000059149
- HMS2234I03
- NCGC00015520-20
- NINDS_000556
- Pharmakon1600-01500344
- NCGC00261281-01
- A805636
- Spectrum3_000462
- KBio2_003957
- KBio2_006525
- Oncocarbide
- HMS3655K20
- AB00052018_11
- SK 22591
- HMS3869C03
- AKOS006222547
- SQ 1089
- N-Hydroxymocovina [Czech]
- Tox21_110168_1
- Mylocel
- SDCCGSBI-0050578.P006
- AB00052018-10
- NCGC00015520-11
- AC-22674
- DTXSID6025438
- NCIMech_000139
- C07044
- AB00052018-09
- HMS3373G18
- Hydroxyurea (Cytodrox)
- NCGC00093974-02
- Hydroxyurea (D4)
- CHEBI:44423
- Hydrea (TM)
- hydroxyaminomethanamide
- S-phase/G-1 interface inhibitor
- E0723DBA-5AF3-49D1-B5F6-59420AB87AC9
- NCGC00015520-05
- Hydroxyharnstoff [German]
- Hydroxylamine, N-(aminocarbonyl)-
- NCGC00015520-06
- NCGC00015520-02
- AI3-51139
- Spectrum5_000836
- EU-0100596
- Idrossicarbamide
- tetratogen: inhibits ribonucleoside diphosphate reductase
- SR-01000075919-3
- aminohydroxamic acid
- EN300-82775
- SW218071-2
- AKOS005716276
- SR-01000075919-1
- NCGC00093974-01
- HYDROXYUREA [IARC]
- HYDROXYUREA [VANDF]
- NCGC00015520-09
- SBI-0050578.P004
- HYDROXYUREA [HSDB]
- Bio1_001429
- Spectrum2_000064
- Hydroxycarbamide (JAN/INN)
- IDI1_000556
- urea, N-hydroxy-
- H0310
- DB01005
- KBioSS_001389
- BSPBio_002164
- NCGC00015520-01
- F8880-0905
- hydroxy urea
- Z1203577934
- HYDREA (TN)
- Lopac0_000596
- MLS002153389
- Xromi
- Bio1_000451
- Spectrum4_000012
- DTXCID405438
- HYDROXY-UREA
- HYDROXYUREA [ORANGE BOOK]
- HYDROXYUREA [USAN]
- NCGC00254007-01
- CHEMBL467
- KBioGR_000383
- SPECTRUM1500344
- HYDROXYUREA [USP MONOGRAPH]
- NCGC00093974-03
- NSC-757072
- NCI C04831
- Hydroxyurea, 98%, powder
- MFCD00007943
- Spectrum_000909
- CCG-35236
- WLN: ZVMQ
- Hydroxycarbamidum [INN-Latin]
- X6Q56QN5QC
- Hydroxycarbamide, European Pharmacopoeia (EP) Reference Standard
- NCI-C04831
- SR-01000075919-8
- SQ-1089
- HYDROXYCARBAMIDE [EP MONOGRAPH]
- H 8627
- D00341
- carbamide oxide
- EINECS 204-821-7
- CCRIS 958
- NCGC00015520-07
- NSC32065
- HYDROXYUREA [MI]
- Lopac-H-8627
- SR-01000075919
- NCGC00093974-05
- FT-0627160
- HMS501L18
- Hydroxyurea, Vetec(TM) reagent grade, >=98%
- Tox21_500596
- NS00002419
- KBio3_001384
- HYDROXYCARBAMIDE [WHO-DD]
- NCGC00093974-04
- carbamic acid oxime
- Tox21_110168
- BDBM50017811
- HYDROXYCARBAMIDE [EMA EPAR]
- Hydroxycarbamide [INN]
- Hydroxyurea [USAN:USP]
- KBio1_000556
- NCGC00015520-03
- HY-B0313
- 127-07-1
- J-504798
- Hydroxyurea (USP)
- CAS-127-07-1
- KBio2_001389
- Hidroxicarbamida [INN-Spanish]
- Ammonium ichthosulfonate
- DivK1c_000556
- HMS3261H14
- MolMap_000029
- HYDROXYUREA [USP-RS]
- SPBio_000247
- AMY40858
- N-(Aminocarbonyl)hydroxylamine
- N-HYDROXY UREA
- DB-041849
- A10546
- BRD-K51747290-001-12-3
- ALBB-028465
- BRD-K51747290-001-13-1
- BRD-K51747290-001-15-6
- BBL009928
- STL145898
- Siklos (TN)
-
- MDL: MFCD00007943
- Inchi: 1S/CH4N2O2/c2-1(4)3-5/h5H,(H3,2,3,4)
- InChI Key: VSNHCAURESNICA-UHFFFAOYSA-N
- SMILES: O([H])N([H])C(N([H])[H])=O
- BRN: 1741548
Computed Properties
- Exact Mass: 76.027277g/mol
- Surface Charge: 0
- XLogP3: -1.8
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 2
- Rotatable Bond Count: 0
- Monoisotopic Mass: 76.027277g/mol
- Monoisotopic Mass: 76.027277g/mol
- Topological Polar Surface Area: 75.4Ų
- Heavy Atom Count: 5
- Complexity: 42.9
- Isotope Atom Count: 0
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Covalently-Bonded Unit Count: 1
- Surface Charge: 0
- Tautomer Count: 4
Experimental Properties
- Stability Shelf Life: Stable under recommended storage conditions.
- Color/Form: White acicular crystals
- Density: 1.4570
- Melting Point: 142-146 ºC
- Boiling Point: 136.04°C (rough estimate)
- Flash Point: °C
- Refractive Index: 1.4840 (estimate)
- Solubility: H2O: 50 mg/mL
- Water Partition Coefficient: dissolution
- PSA: 75.35000
- LogP: 0.13510
- Solubility: greater than or equal to 100 mg/mL at 70° F (NTP, 1992)
- Merck: 4848
Hydroxyurea Security Information
-
Symbol:
- Prompt:dangerous
- Signal Word:Warning
- Hazard Statement: H361
- Warning Statement: P281
- Hazardous Material transportation number:2811
- WGK Germany:3
- Hazard Category Code: 46-63
- Safety Instruction: S53-S36/37-S45
- RTECS:YT4900000
-
Hazardous Material Identification:
- HazardClass:6.1
- Storage Condition:2-8°C
- PackingGroup:III
- Risk Phrases:R46; R61
- Safety Term:S45;S53
- Packing Group:III
- Packing Group:III
Hydroxyurea Customs Data
- HS CODE:2928000090
- Customs Data:
China Customs Code:
2924199090Overview:
2924199090. Other acyclic amides(Including acyclic carbamates)(Including its derivatives and salts). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%
Declaration elements:
Product Name, component content, use to, packing
Summary:
2924199090. other acyclic amides (including acyclic carbamates) and their derivatives; salts thereof. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%
Hydroxyurea Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
SHANG HAI YI EN HUA XUE JI SHU Co., Ltd. | R003973-5g |
Hydroxyurea |
127-07-1 | 98% | 5g |
¥37 | 2024-05-26 | |
SHANG HAI XIAN DING Biotechnology Co., Ltd. | HG352-5g |
Hydroxyurea |
127-07-1 | 98% | 5g |
¥56.0 | 2022-05-30 | |
eNovation Chemicals LLC | D540888-1kg |
hydroxyurea |
127-07-1 | 97% | 1kg |
$550 | 2024-06-05 | |
SHENG KE LU SI SHENG WU JI SHU | sc-29061A-25g |
Hydroxyurea, |
127-07-1 | ≥99% | 25g |
¥1805.00 | 2023-09-05 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1019103-500g |
Hydroxyurea |
127-07-1 | 98% | 500g |
¥309.00 | 2024-08-09 | |
Ambeed | A145474-10g |
N-(Aminocarbonyl)hydroxylamine |
127-07-1 | 97% | 10g |
$5.0 | 2024-04-25 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | H810996-5g |
Hydroxyurea |
127-07-1 | 98% | 5g |
¥58.00 | 2022-01-10 | |
ChemScence | CS-2353-500g |
Hydroxyurea |
127-07-1 | ≥98.0% | 500g |
$85.0 | 2022-04-28 | |
Apollo Scientific | BIH0153-5g |
Hydroxyurea |
127-07-1 | 98% | 5g |
£20.00 | 2025-02-21 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | H810996-500g |
Hydroxyurea |
127-07-1 | 98% | 500g |
¥719.00 | 2022-01-10 |
Hydroxyurea Related Literature
-
Joshua K. Bolger,Wen Tian,William R. Wolter,Wonhwa Cho,Mark A. Suckow,Marvin J. Miller Org. Biomol. Chem. 2011 9 2999
-
Ivana Vinkovi? Vr?ek,Davor ?aki?,Valerije Vr?ek,Hendrik Zipse,Mladen Biru? Org. Biomol. Chem. 2012 10 1196
-
Milan Remko,Paul D. Lyne,W. Graham Richards Phys. Chem. Chem. Phys. 1999 1 5353
-
E. Boyland,R. Nery J. Chem. Soc. C 1966 354
-
5. Oxidation of hydroxylamine derivatives. Part 5. Anodic oxidation of N-hydroxy- and N-alkoxy-ureasShigeko Ozaki,Masaichiro Masui J. Chem. Soc. Perkin Trans. 2 1980 1022
Related Categories
- Pharmaceutical and Biochemical Products Pharmaceutical Active Ingredients Standard Substances
- Pharmaceutical and Biochemical Products Pharmaceutical Active Ingredients
- Solvents and Organic Chemicals Organic Compounds
- Solvents and Organic Chemicals Organic Compounds Organic acids and derivatives Carboximidic acids and derivatives Carboximidic acids and derivatives
- Solvents and Organic Chemicals Organic Compounds Organic acids and derivatives Carboximidic acids and derivatives
Additional information on Hydroxyurea
Hydroxyurea (CAS No. 127-07-1): A Comprehensive Overview of Its Applications and Recent Research Findings
Hydroxyurea, with the chemical formula C4H4O2, is a well-established compound in the field of pharmaceuticals and biochemical research. Its CAS number, CAS No. 127-07-1, identifies it as a distinct and widely studied molecule. This introduction delves into the multifaceted applications of Hydroxyurea, emphasizing its significance in modern medicine and recent advancements in its research.
The primary pharmacological use of Hydroxyurea lies in its role as an antineoplastic agent. It functions by inhibiting ribonucleotide reductase, an enzyme crucial for DNA synthesis. This mechanism makes it particularly effective in treating various forms of cancer, including leukemia and certain solid tumors. The compound's ability to interfere with DNA replication disrupts the rapid cell division characteristic of malignant cells, thereby slowing tumor growth.
In recent years, research has expanded the therapeutic applications of Hydroxyurea. One notable area is its use in managing chronic myeloid leukemia (CML). Clinical trials have demonstrated that Hydroxyurea can effectively reduce white blood cell counts, alleviating symptoms associated with CML. Moreover, its relatively low cost and oral bioavailability make it a viable option for long-term treatment regimens.
Beyond oncology, Hydroxyurea has shown promise in other medical conditions. Studies have explored its potential in treating sickle cell disease, a genetic disorder characterized by abnormal hemoglobin production. By reducing the accumulation of sickle hemoglobin, Hydroxyurea helps prevent the painful crises associated with this condition. The compound's ability to modulate hemoglobin synthesis underscores its versatility in addressing diverse pathological mechanisms.
The biochemical properties of Hydroxyurea have also been subjects of extensive research. Its molecular structure allows for interactions with various enzymes and cellular pathways, making it a valuable tool in studying cellular metabolism and signal transduction. Researchers have utilized Hydroxyurea to investigate the effects of nucleotide depletion on cellular processes, providing insights into normal and pathological cell functions.
In recent years, advancements in computational chemistry have enhanced our understanding of how Hydroxyurea interacts with biological targets. Molecular docking studies have identified key binding sites on ribonucleotide reductase and other enzymes, explaining its therapeutic efficacy. These computational approaches complement experimental data, offering a more holistic view of the compound's mechanism of action.
The safety profile of Hydroxyurea is another critical aspect that has been thoroughly evaluated. While it is effective in treating various conditions, it is also associated with potential side effects such as myelosuppression and nausea. However, ongoing research aims to mitigate these adverse effects through dose optimization and combination therapies. Clinical trials are continuously refining dosing regimens to maximize therapeutic benefits while minimizing toxicity.
The role of Hydroxyurea in drug development has not gone unnoticed by the pharmaceutical industry. Its well-characterized pharmacokinetics and mechanisms of action make it an attractive scaffold for designing novel therapeutic agents. By understanding how Hydroxyurea interacts with biological systems, researchers can develop derivatives with improved efficacy and reduced side effects.
The environmental impact of synthesizing and disposing of chemicals like Hydroxyurea is also a consideration in modern research. Efforts are underway to develop greener synthetic routes that minimize waste and energy consumption. Additionally, exploring biodegradable formulations could enhance the sustainability of using such compounds in medical applications.
In conclusion, , identified by its CAS numberCAS No 127-07-1 , remains a pivotal compound in pharmaceuticals and biochemical research. Its applications span from cancer treatment to managing genetic disorders, highlighting its broad therapeutic potential. The latest research findings continue to unravel new aspects of its mechanism of action and expand its clinical utility. As scientific understanding evolves, so too will the ways in which we harness the power of this remarkable molecule.
127-07-1 (Hydroxyurea) Related Products
- 57-13-6(Urea)
- 214331-53-0(Hydroxy Urea-15N)
- 330-55-2(Linuron)
- 9011-05-6(Ureaformaldehyde)
- 3060-89-7(Metobromuron)
- 2067-80-3(Urea-15N2)
- 1433-11-0(Urea-d4)
- 118023-83-9(D-Glucose, O-(N-acetyl-a-neuraminosyl)-(2®6)-O-b-D-galactopyranosyl-(1®4)-O-2-(acetylamino)-2-deoxy-b-D-glucopyranosyl-(1®3)-O-[O-b-D-galactopyranosyl-(1®4)-2-(acetylamino)-2-deoxy-b-D-glucopyranosyl-(1®6)]-O-b-D-galactopyranosyl-(1®4)-)
- 5339-74-2([(4-oxocyclohexa-2,5-dien-1-ylidene)methylamino]thiourea)
- 2175884-34-9(4-(azetidin-1-yl)-5,6,7,8-tetrahydroquinazoline dihydrochloride)

